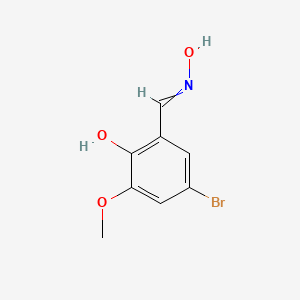![molecular formula C19H13F3O2 B1332624 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde CAS No. 866133-96-2](/img/structure/B1332624.png)
2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" is a structurally complex molecule that incorporates a trifluoromethyl group, a benzyl moiety, and a naphthaldehyde core. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of trifluoromethylated naphthoquinones, which are structurally related to the compound , has been achieved through a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes . This method provides a direct access to these compounds under mild reaction conditions and represents the first trans-acyltrifluoromethylation of internal alkynes. Similarly, difluoromethylated naphthoquinones have been synthesized using a copper-catalyzed radical cascade difluoromethylation/cyclization of similar starting materials . These methods could potentially be adapted for the synthesis of "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule . For instance, the structure of a 2-naphthol and acetaldehyde condensation product was revised using this technique, revealing a moderate intramolecular hydrogen bond and a parallel orientation of the naphthyl groups with π-π stacking . These structural insights are crucial for understanding the reactivity and potential interactions of "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde".
Chemical Reactions Analysis
The reactivity of naphthaldehyde derivatives has been explored in various chemical reactions. For example, 2-hydroxy-1-naphthaldehyde has been used as a building block for the development of sensors in supramolecular chemistry and molecular recognition, demonstrating the versatility of the aldehyde group in such compounds . Additionally, 1,7-diynes have been benzannulated to yield unexpected 1-aroyl-2-naphthaldehydes, which were then applied in the synthesis of fused aza-heterocyclic compounds . These studies suggest that "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" could also participate in a variety of chemical transformations, potentially leading to novel materials or biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthaldehyde derivatives are influenced by their functional groups. The trifluoromethyl group, for instance, is known to impart unique properties such as increased lipophilicity and chemical stability . The presence of a benzyl ether linkage in "2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde" could affect its solubility and reactivity, potentially making it a suitable candidate for further functionalization. Moreover, the aldehyde group is a reactive site that can undergo various chemical reactions, including condensations and oxidations, as demonstrated in the synthesis of 3-phenyl-1,2-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes .
科学的研究の応用
Synthesis and Chemical Reactions
Benzannulation and Heterocyclic Synthesis : A study by Wang et al. (2017) demonstrated a novel I2-mediated benzannulation of 1,7-diyne to produce unexpected 1-aroyl-2-naphthaldehydes. These compounds were then successfully applied in the synthesis of fused aza-heterocyclic compounds, suggesting the potential of 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde in complex organic syntheses (Wang et al., 2017).
Synthesis of 1-Naphthaldehydes : Miao and Huang (2009) reported the synthesis of 1-naphthaldehydes, including derivatives like 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde, through organo-selenium induced radical ring-opening intramolecular cyclization (Miao & Huang, 2009).
Catalysis and Coordination Chemistry
Catalytic Asymmetric Coupling : Chiral oxovanadium(IV) complexes derived from 2-hydroxy-1-naphthaldehyde and amino acids can catalyze the enantioselective oxidative coupling of various 2-naphthols. This application illustrates the catalytic potential of naphthaldehyde derivatives in asymmetric synthesis (Hon et al., 2001).
Synthesis of Metal Complexes : Babu et al. (2017) synthesized cyclopalladated complexes derived from N'-(2-naphthylidene)benzohydrazide, a compound related to 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde, demonstrating its utility in developing metal complexes with potential catalytic applications (Babu et al., 2017).
Sensors and Supramolecular Chemistry
Development of Fluorescent Chemosensors : Sun et al. (2018) designed a 2-hydroxy-1-naphthaldehyde-based chemosensor for selective detection of aluminum ions, highlighting the application of naphthaldehyde derivatives in creating sensitive and selective chemical sensors (Sun et al., 2018).
Building Blocks for Molecular Recognition : Das and Goswami (2017) reviewed the use of 2-hydroxy-1-naphthaldehyde as a functionalized fluorescent backbone for synthesizing various chemosensors. This implies the potential of its derivatives in molecular recognition applications (Das & Goswami, 2017).
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O2/c20-19(21,22)15-6-3-4-13(10-15)12-24-18-9-8-14-5-1-2-7-16(14)17(18)11-23/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBAIFKYHLJAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363333 |
Source


|
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |
CAS RN |
866133-96-2 |
Source


|
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)





![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)




